
(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is a synthetic compound that combines the structural elements of adamantane and tryptophan Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tryptophan is an essential amino acid involved in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the adamantyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Introduction of the Adamantyl Group: The protected L-tryptophan is then reacted with 1-adamantylmethyl chloroformate under basic conditions to introduce the adamantyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the adamantyl group.
科学研究应用
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the tryptophan moiety interacts with biological pathways. This dual functionality allows the compound to modulate various biochemical processes.
相似化合物的比较
Similar Compounds
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tyrosine: Contains tyrosine instead of tryptophan.
Uniqueness
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts distinct biological properties. The combination of adamantane and tryptophan provides a unique structural framework that can be exploited for various applications in medicinal chemistry and biochemical research.
属性
分子式 |
C25H32N2O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(2S)-2-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-24(2,25-11-15-7-16(12-25)9-17(8-15)13-25)31-23(30)27-21(22(28)29)10-18-14-26-20-6-4-3-5-19(18)20/h3-6,14-17,21,26H,7-13H2,1-2H3,(H,27,30)(H,28,29)/t15?,16?,17?,21-,25?/m0/s1 |
InChI 键 |
NFPCPOJQRGIMAC-GUEZKQMUSA-N |
手性 SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
规范 SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


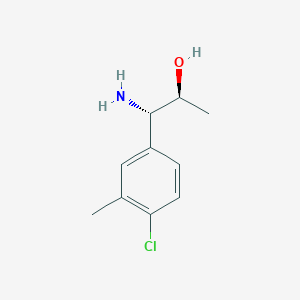
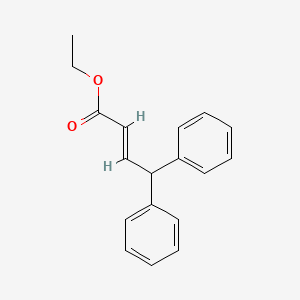
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
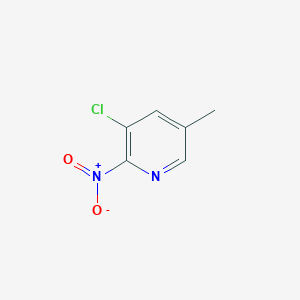
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
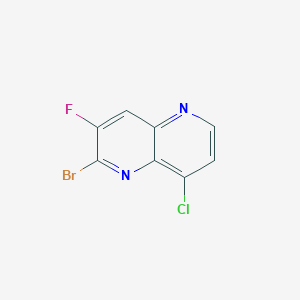
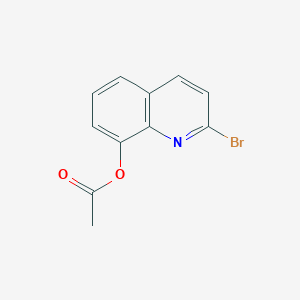

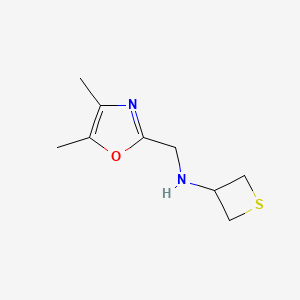
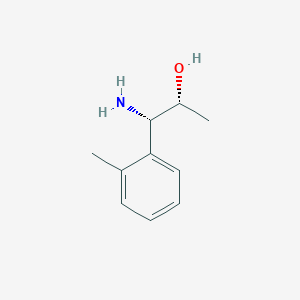

![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)
